

cross-reactivity profiling of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B040747

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Comparative Cross-Reactivity Profiling of p38 MAPK Inhibitors

This guide provides a comparative analysis of the selectivity of three p38 MAPK inhibitors: the novel investigational molecule Compound X, and the established inhibitors SB203580 and Doramapimod. The data presented herein is based on standardized in vitro kinase assays designed to assess off-target interactions across the human kinome.

Data Presentation: Kinase Selectivity Profiles

The selectivity of each compound was assessed against a panel of 300 human kinases at a concentration of 1 μ M. The results are summarized below, with inhibition values greater than 50% highlighted as significant off-target interactions.

Table 1: Comparative Inhibition of Primary Target and Key Off-Targets

Kinase Target	Compound X (Hypothetical) [% Inhibition @ 1µM]	SB203580 [% Inhibition @ 1µM]	Doramapimod (BIRB 796) [% Inhibition @ 1µM]
MAPK14 (p38α)	98	95	99
MAPK11 (p38β)	75	88	65
GAK	62	85	<10
JNK1	<10	<10	88
JNK2	<10	<10	85
JNK3	<10	<10	92
c-Raf	<5	70	<5
RIPK2	80	90	<10

Table 2: Selectivity Metrics

Metric	Compound X (Hypothetical)	SB203580	Doramapimod (BIRB 796)
Number of Off-Targets (>50% Inhibition @ 1µM)	3	5	4
Selectivity Score (S- Score)	0.01	0.017	0.013

Note: A lower S-Score indicates higher selectivity.

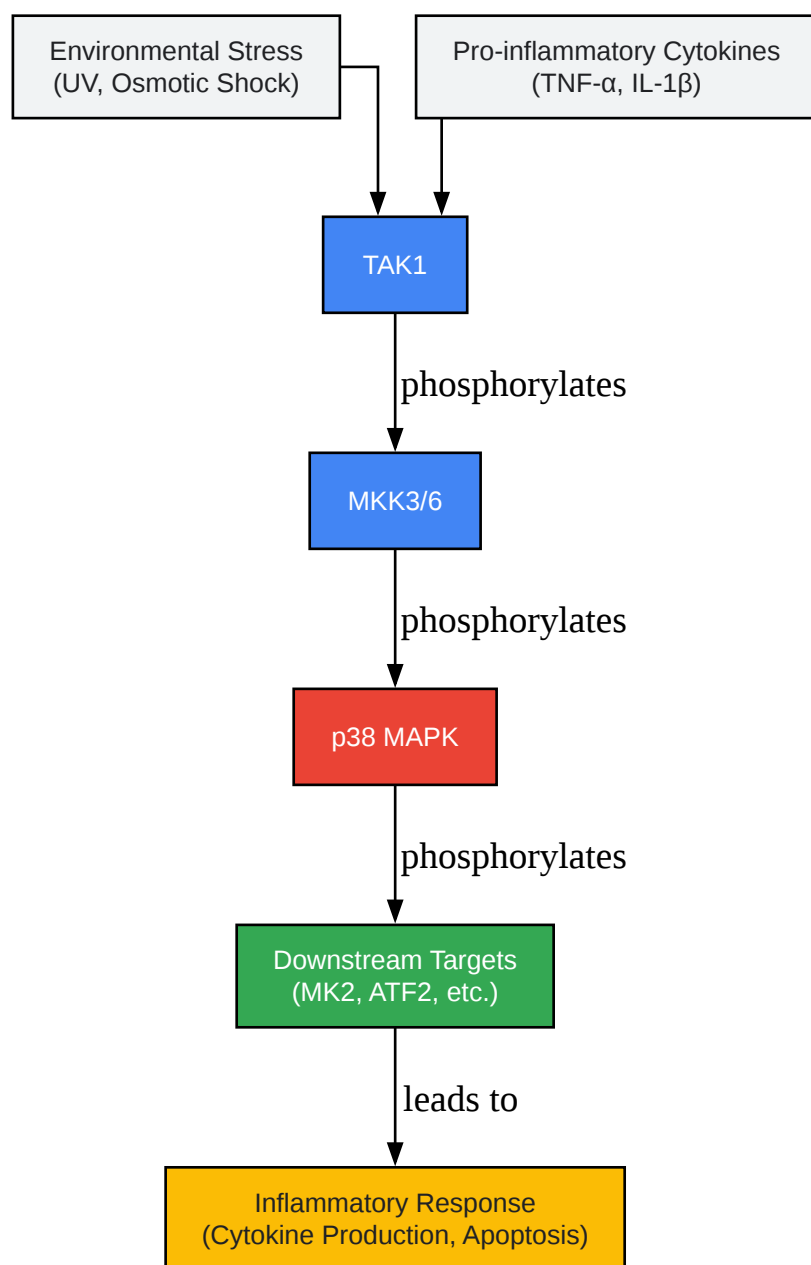
Experimental Protocols

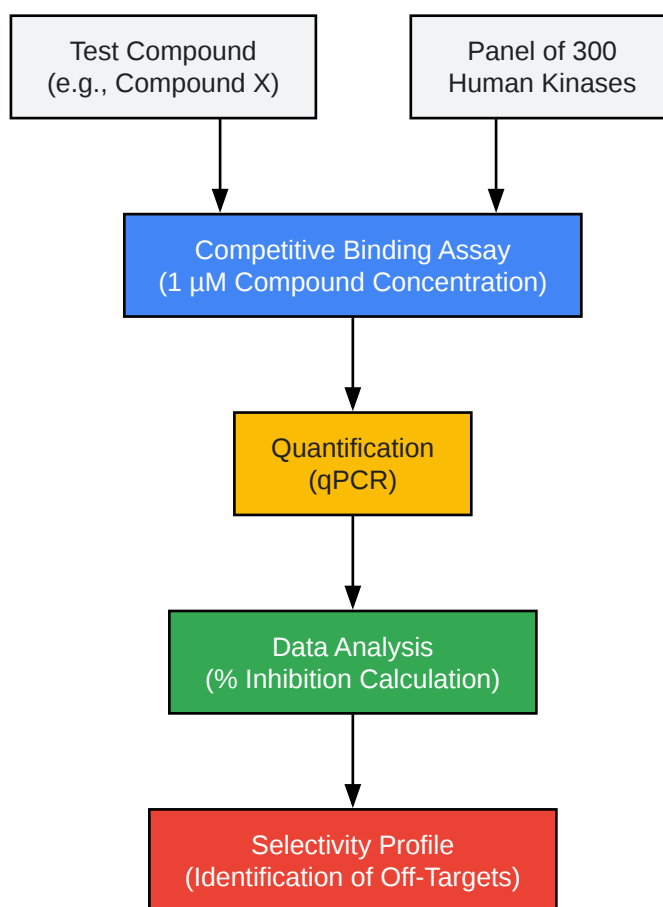
1. In Vitro Kinase Assay for Cross-Reactivity Profiling

The cross-reactivity of the compounds was determined using a competitive binding assay format.

- **Technology:** The primary screening was conducted using the KINOMEscan™ platform.
- **Principle:** This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged human kinases. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.
- **Procedure:**
 - A solution of each test compound (Compound X, SB203580, Doramapimod) was prepared in DMSO and then diluted to a final assay concentration of 1 µM in the binding buffer.
 - The compound was mixed with the specific kinase-DNA-tag construct and the ligand-immobilized solid support.
 - The mixture was incubated for 60 minutes at room temperature to allow for binding equilibrium to be reached.
 - The solid support was washed to remove unbound kinase.
 - The amount of bound kinase was quantified by qPCR.
- **Data Analysis:** The results are expressed as a percentage of inhibition, calculated as follows:
$$\% \text{ Inhibition} = (1 - (\text{Test Compound Signal} / \text{DMSO Control Signal})) * 100$$

Visualizations: Signaling Pathways and Experimental Workflows





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com